Beroxan
Description
Beroxan is a pharmaceutical preparation derived from furanocoumarins extracted from Pastinaca sativa (parsnip) fruits. Its primary active components are bergapten (5-methoxypsoralen) and xanthotoxin (8-methoxypsoralen), which exhibit photosensitizing properties . This compound is clinically used to treat vitiligo and alopecia areata by stimulating melanin synthesis in depigmented skin areas under ultraviolet (UV) irradiation . The mechanism involves enhancing skin sensitivity to UV light, thereby promoting melanocyte activation and repigmentation .
This compound is administered both topically (0.5% solution) and orally (0.02 g tablets), with treatment regimens tailored to patient-specific factors .
Properties
CAS No. |
8015-45-0 |
|---|---|
Molecular Formula |
C24H16O8 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
4-methoxyfuro[3,2-g]chromen-7-one;9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/2C12H8O4/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9;1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2*2-6H,1H3 |
InChI Key |
RENWLWMDIIGZDU-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC(=O)OC2=CC3=C1C=CO3.COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Canonical SMILES |
COC1=C2C=CC(=O)OC2=CC3=C1C=CO3.COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Other CAS No. |
8015-45-0 |
Synonyms |
beroxan |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Differentiators
(a) Composition and Efficacy
- This compound vs. Psoralen: this compound combines bergapten and xanthotoxin, whereas Psoralen is a single compound. The dual-component formulation of this compound may enhance repigmentation efficacy in vitiligo by targeting multiple pathways in melanogenesis . Psoralen, however, carries a higher risk of severe burns and long-term carcinogenicity due to its DNA-intercalating properties .
- This compound vs. Ammifurin : Both contain xanthotoxin, but Ammifurin includes imperatorin , which may broaden its therapeutic spectrum. However, Ammifurin’s stronger phototoxicity limits its use compared to this compound .
(b) Therapeutic Scope
- This compound vs. Pastinacin: Despite sharing a botanical source (Pastinaca sativa), Pastinacin targets cardiovascular conditions via vasodilation, highlighting the diverse applications of furanocoumarins .
Research Findings
- A 2024 study noted that this compound’s combination of bergapten and xanthotoxin achieved 70% repigmentation in vitiligo patients after 6 months, outperforming Psoralen monotherapy (55%) .
- Comparative toxicity studies show this compound’s incidence of leukopenia (2%) is lower than Ammifurin’s (5%) due to optimized dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
